Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)-
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Overview
Description
Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenecarbothioamide core with a 4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- typically involves the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles. The reaction is carried out in solvents such as dry toluene or p-dioxane . The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfenic and sulfinic acids.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as toluene, p-dioxane, and dimethyl sulfoxide (DMSO) are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfenic and sulfinic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Industry: It may be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- involves its interaction with molecular targets and pathways within cells. In cancer research, the compound has been found to induce apoptosis through caspase activation, leading to cell death . This mechanism is crucial for its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Imidazole derivatives: These compounds also exhibit biological activity and are used in various therapeutic applications.
Uniqueness
Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to selectively induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
178870-31-0 |
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Molecular Formula |
C18H19ClN2OS |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
N-[4-chloro-3-[(Z)-(2-methylpropan-2-yl)oxyiminomethyl]phenyl]benzenecarbothioamide |
InChI |
InChI=1S/C18H19ClN2OS/c1-18(2,3)22-20-12-14-11-15(9-10-16(14)19)21-17(23)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,21,23)/b20-12- |
InChI Key |
LHSQNTXAIGVGEO-NDENLUEZSA-N |
Isomeric SMILES |
CC(C)(C)O/N=C\C1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2)Cl |
Canonical SMILES |
CC(C)(C)ON=CC1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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